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Abstract
Replication Initiator 1 (REPIN1), also known as RIP60 or ZNF464, is a zinc finger protein that

plays a crucial role in the initiation of chromosomal DNA replication and the regulation of gene

expression.[1] It is notably involved in processes such as lipid metabolism, adipogenesis, and

glucose transport, making it a protein of significant interest in various research and drug

development contexts.[1][2] This document provides a detailed protocol for the expression and

purification of recombinant REPIN1 protein, along with methods for its characterization and

functional analysis.

Introduction
REPIN1 is a DNA-binding protein characterized by the presence of fifteen C2H2-type zinc

finger motifs.[1] It recognizes and binds to ATT-rich sequences in the DNA, facilitating DNA

bending and influencing the transcription of target genes.[1][3][4] Its involvement in metabolic

regulation has been highlighted by studies showing its high expression in adipose tissue and

the liver.[1][2] Given its role in fundamental cellular processes and its potential as a therapeutic

target, the availability of highly purified and active REPIN1 is essential for detailed biochemical

and structural studies. This protocol outlines a robust method for producing recombinant

REPIN1 in Escherichia coli and purifying it to high homogeneity using affinity chromatography.
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Protein Properties and Data Presentation
A summary of the key quantitative data for human REPIN1 protein is presented in the table

below.

Property Value Source

Full Name Replication Initiator 1 GeneCards[3]

Aliases RIP60, ZNF464, AP4 Wikipedia[1]

Organism Homo sapiens (Human) UniProt[4]

Amino Acid Count 567 GeneCards

Molecular Weight (Calculated) 63.6 kDa GeneCards

Isoelectric Point (pI)

(Predicted)
8.5

Calculated using Isoelectric

Point Calculator

Subcellular Localization Nucleoplasm Wikipedia[1]

Known DNA Binding Motif 5'-ATT-3' Wikipedia[1]

Experimental Protocols
Recombinant REPIN1 Expression and Purification
Workflow
The overall workflow for expressing and purifying recombinant REPIN1 is depicted below. This

process involves cloning the REPIN1 cDNA into an expression vector, transforming the vector

into an E. coli expression strain, inducing protein expression, lysing the cells, and purifying the

protein using affinity and size-exclusion chromatography.
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Figure 1: Experimental workflow for recombinant REPIN1 protein purification.
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Detailed Methodology: Recombinant REPIN1
Purification with N-terminal His-tag
This protocol is designed for the expression of REPIN1 in E. coli and its subsequent purification

using Immobilized Metal Affinity Chromatography (IMAC).

1. Gene Cloning and Expression Vector Construction

Gene Synthesis and Cloning: The human REPIN1 coding sequence (NCBI Accession:

NM_014727.4) is optimized for E. coli expression and synthesized commercially. The gene is

then cloned into a pET-28a(+) vector, which introduces an N-terminal Hexa-histidine (6xHis)

tag followed by a thrombin cleavage site.

Transformation: The resulting plasmid is transformed into a suitable cloning strain of E. coli

(e.g., DH5α) for plasmid propagation and sequence verification. Subsequently, the verified

plasmid is transformed into an expression strain, such as BL21(DE3).

2. Protein Expression

Starter Culture: A single colony of BL21(DE3) harboring the REPIN1 expression plasmid is

used to inoculate 50 mL of Luria-Bertani (LB) broth containing 50 µg/mL kanamycin. The

culture is grown overnight at 37°C with shaking at 220 rpm.

Large-Scale Culture: The overnight culture is used to inoculate 1 L of LB broth with 50 µg/mL

kanamycin. The culture is grown at 37°C with shaking until the optical density at 600 nm

(OD600) reaches 0.6-0.8.

Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside

(IPTG) to a final concentration of 0.5 mM.

Incubation: The culture is then incubated overnight (16-18 hours) at 18°C with shaking to

enhance proper protein folding and solubility.

Harvesting: The bacterial cells are harvested by centrifugation at 6,000 x g for 15 minutes at

4°C. The supernatant is discarded, and the cell pellet can be stored at -80°C or used

immediately.
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3. Cell Lysis and Lysate Clarification

Lysis Buffer: The cell pellet is resuspended in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl

pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

Sonication: The resuspended cells are lysed on ice by sonication. This is typically performed

in short bursts (e.g., 10 seconds on, 20 seconds off) for a total of 10 minutes of sonication

time, or until the lysate is no longer viscous.

Clarification: The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to

pellet cell debris. The supernatant containing the soluble His-tagged REPIN1 is carefully

collected.

4. Immobilized Metal Affinity Chromatography (IMAC)

Resin Equilibration: A Ni-NTA (Nickel-Nitrilotriacetic Acid) column is equilibrated with 5-10

column volumes of Lysis Buffer.

Binding: The clarified lysate is loaded onto the equilibrated Ni-NTA column by gravity flow.

Washing: The column is washed with 10-20 column volumes of Wash Buffer (50 mM Tris-

HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

Elution: The His-tagged REPIN1 is eluted with Elution Buffer (50 mM Tris-HCl pH 8.0, 300

mM NaCl, 250 mM imidazole). Fractions are collected and analyzed by SDS-PAGE.

5. Quality Control and Further Purification (Optional)

SDS-PAGE and Western Blotting: The purity of the eluted fractions is assessed by SDS-

PAGE with Coomassie blue staining. The identity of the protein can be confirmed by Western

blotting using an anti-His-tag or anti-REPIN1 antibody.

Size-Exclusion Chromatography (SEC): For higher purity and to remove aggregates, the

pooled IMAC fractions can be subjected to SEC using a column (e.g., Superdex 200)

equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
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Functional Assay: Electrophoretic Mobility Shift Assay
(EMSA)
To verify the DNA-binding activity of the purified REPIN1, an EMSA can be performed. This

assay detects the interaction of a protein with a specific DNA probe.

1. Probe Preparation

A double-stranded DNA probe containing the REPIN1 binding site (5'-ATT-3') is prepared by

annealing complementary single-stranded oligonucleotides. One of the oligonucleotides

should be labeled, for example, with biotin or a fluorescent dye at the 5' end.

2. Binding Reaction

The binding reaction is set up in a final volume of 20 µL containing:

1X EMSA Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5%

glycerol, 5 mM MgCl2)

1 µg of a non-specific competitor DNA (e.g., poly(dI-dC))

Labeled DNA probe (e.g., 20-50 fmol)

Purified REPIN1 protein (a titration of concentrations should be performed, e.g., 0-500 nM)

The reaction mixture is incubated at room temperature for 20-30 minutes.

3. Electrophoresis and Detection

The samples are loaded onto a native polyacrylamide gel (e.g., 6%) and subjected to

electrophoresis in a cold room or at 4°C.

The DNA-protein complexes are then transferred to a nylon membrane and detected

according to the label used (e.g., chemiluminescence for biotin-labeled probes or

fluorescence imaging).
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REPIN1 is implicated in the regulation of adipogenesis, a process controlled by a complex

network of signaling pathways. One of the key pathways involves the regulation of the master

transcriptional regulators of adipogenesis, PPARγ and C/EBPα. While the direct upstream

regulators of REPIN1 in this context are not fully elucidated, a plausible signaling cascade can

be constructed based on its known functions.
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Figure 2: A proposed signaling pathway involving REPIN1 in the regulation of adipogenesis.
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This diagram illustrates how upstream signals like insulin and growth factors could potentially

modulate the activity or expression of REPIN1 through intracellular signaling cascades, which

in turn would regulate the expression of key adipogenic transcription factors to control

adipogenesis and lipid metabolism. Further research is needed to fully elucidate the specific

upstream regulators and downstream targets of REPIN1 in this pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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